![molecular formula C7H5Cl2N3 B2692568 4'-(吡啶-4-基)-[1,1'-联苯]-3,5-二羧酸 CAS No. 99613-63-5](/img/structure/B2692568.png)

4'-(吡啶-4-基)-[1,1'-联苯]-3,5-二羧酸

描述

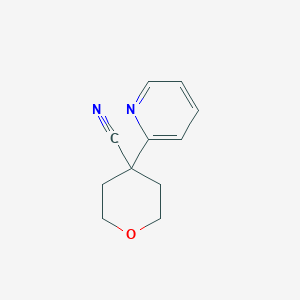

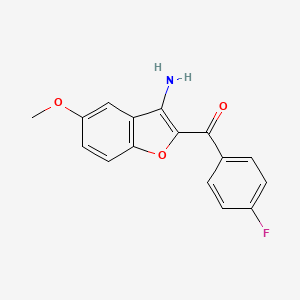

The compound “4-(Azidomethyl)-1,2-dichlorobenzene” likely contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and an azidomethyl group. The azide group (-N3) is a functional group that consists of three nitrogen atoms. It’s known for its high reactivity .

Molecular Structure Analysis

The molecular structure of “4-(Azidomethyl)-1,2-dichlorobenzene” would likely consist of a benzene ring with the azidomethyl group attached to one carbon and two chlorine atoms attached to the adjacent carbons .Chemical Reactions Analysis

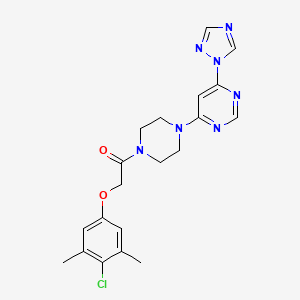

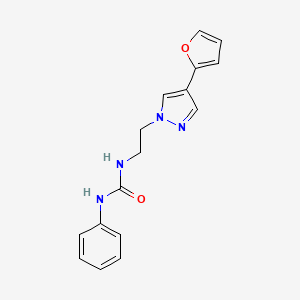

Azides are known for their participation in various chemical reactions. One of the most common reactions involving azides is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis

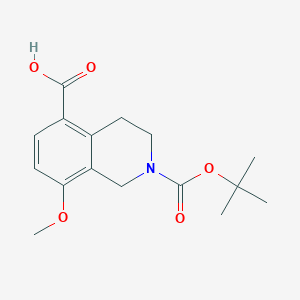

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the azide group might confer reactivity, while the dichlorobenzene moiety might influence the compound’s polarity and boiling/melting points .科学研究应用

合成应用

4-(叠氮甲基)-1,2-二氯苯用于合成各种化合物。例如,它参与形成 1,4-二取代的 1,2,3-三唑,由叠氮甲基苯衍生物合成,用于抑制钢材的酸性腐蚀 (Negrón-Silva 等人,2013)。

催化应用

它在二氯苯的催化氧化中也很重要。研究表明,当负载在 TiO2 和 Al2O3 上时,过渡金属氧化物可有效催化 1,2-二氯苯的氧化,活性随所用过渡金属氧化物的性质而异 (Krishnamoorthy、Rivas 和 Amiridis,2000)。

环境相互作用

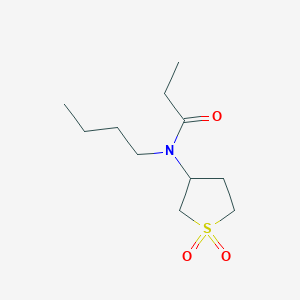

在环境研究中,已经检查了 4-(叠氮甲基)-1,2-二氯苯的潜在影响。例如,已经探索了它在各种环境基质(如厕所空气、废水和人乳)中的存在和归宿,以了解其环境分布和潜在健康影响 (Juvancz 等人,2010)。

光催化和光化学研究

还对二氯苯衍生物进行了光催化和光化学研究。这包括检查它们在光诱导条件下与 Si(111) 7×7 表面的相互作用,从而深入了解它们在暴露于光线时的化学行为 (Lu、Polanyi 和 Rogers,2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(azidomethyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZXAVGWNACMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)

![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)

![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)